(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one
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Overview
Description
(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one is a complex organic compound belonging to the oxazoloisoquinoline family. This compound is characterized by its unique fused ring structure, which includes an oxazole ring fused to an isoquinoline backbone. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the oxazole ring through cyclization reactions. Key steps may include:
Formation of Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.
Oxazole Ring Formation: The oxazole ring can be introduced via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the oxazole ring.
Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Tetrahydro derivatives.
Substitution Products: Halogenated or nitro derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the oxazole ring.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine:
Pharmacological Activity: Investigated for potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-thione: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
(10aS)-1H,3H,5H,10H,10aH-[1,3]thiazolo[3,4-b]isoquinolin-3-one: Contains a thiazole ring instead of an oxazole ring.
Uniqueness:
Structural Features: The presence of the oxazole ring fused to the isoquinoline backbone is unique and may confer specific biological activities.
Reactivity: The compound’s reactivity profile, particularly in oxidation and substitution reactions, may differ from similar compounds due to the electronic effects of the oxazole ring.
This detailed overview provides a comprehensive understanding of (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
782500-82-7 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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